molecular formula C26H30N2O4 B11315051 6-Methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide

6-Methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11315051
M. Wt: 434.5 g/mol
InChI Key: XCBKBNVJWOQWTA-UHFFFAOYSA-N
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Description

6-Methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: This can be achieved through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine.

    Attachment of the Isopropyl-Substituted Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions to introduce the isopropyl group onto the phenyl ring.

    Final Coupling: The final step involves coupling the chromene core with the morpholine and isopropyl-substituted phenyl group using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, converting it to a hydroxyl group.

    Substitution: The morpholine ring and phenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated chromene derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or catalytic activity.

Mechanism of Action

The mechanism of action of 6-Methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The chromene core can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the isopropyl-substituted phenyl group can influence binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
  • 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
  • 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)

Uniqueness

What sets 6-Methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the chromene core, morpholine ring, and isopropyl-substituted phenyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

6-methyl-N-[2-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H30N2O4/c1-17(2)19-5-7-20(8-6-19)22(28-10-12-31-13-11-28)16-27-26(30)25-15-23(29)21-14-18(3)4-9-24(21)32-25/h4-9,14-15,17,22H,10-13,16H2,1-3H3,(H,27,30)

InChI Key

XCBKBNVJWOQWTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)C(C)C)N4CCOCC4

Origin of Product

United States

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